4-Chloro-6-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyrimidine
Description
4-Chloro-6-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyrimidine is a substituted pyrimidine derivative characterized by a chloro group at position 4 and a complex substituent at position 4. The latter consists of a 2-(1-(methylsulfonyl)piperidin-2-yl)ethyl group, which introduces both steric bulk and electronic effects due to the methylsulfonyl (mesyl) moiety. Pyrimidines are heterocyclic aromatic compounds widely utilized in medicinal chemistry for their role in nucleic acids and enzyme inhibition. The methylsulfonyl group enhances metabolic stability and may influence binding affinity to biological targets, such as kinases or receptors, by modulating electronic interactions .
Properties
IUPAC Name |
4-chloro-6-[2-(1-methylsulfonylpiperidin-2-yl)ethyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2S/c1-19(17,18)16-7-3-2-4-11(16)6-5-10-8-12(13)15-9-14-10/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKHIIULZYYKTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1CCC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Pyrimidine Core
- The pyrimidine nucleus is commonly synthesized by condensation of ketoesters with guanidine derivatives in protic solvents such as ethanol under reflux conditions for 6–24 hours (preferably ~16 hours).
- The ketoester starting materials are commercially available or prepared by established methods.
- The reaction yields 2-amino-4-hydroxypyrimidine intermediates, which are isolated by conventional means and typically used directly in the next step without further purification.
Chlorination to 4-Chloropyrimidine
- The 2-amino-4-hydroxypyrimidine intermediate is converted to the corresponding 4-chloropyrimidine by treatment with a chlorinating agent, preferably phosphorus oxychloride (POCl3).
- This reaction is conducted at reflux temperature without solvent or in neat POCl3 for 30 minutes to 8 hours (preferably about 2 hours).
- The 4-chloropyrimidine product is isolated by conventional means and often recrystallized to ensure purity.
Introduction of the Piperidinyl Side Chain
- The 4-chloropyrimidine intermediate is reacted with a piperidinyl derivative bearing a methylsulfonyl group.
- This substitution can be performed in polar solvents such as dimethylformamide (DMF) or ethanol.
- Reaction conditions typically involve heating at 70–90°C for 12–72 hours (preferably 24 hours).
- The nucleophilic substitution replaces the chlorine at the 4-position with the piperidinyl-ethyl substituent, forming the target compound.
Alternative Palladium-Catalyzed Coupling
- A Suzuki coupling approach can be employed where a 2-amino-4-chloropyrimidine is reacted with a boronic acid derivative of the piperidinyl side chain.
- The reaction uses palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) and inorganic bases like sodium carbonate in aqueous-organic solvent mixtures (ethanol, water, dimethoxyethane).
- Conditions are typically reflux at 80–90°C for 5–30 hours (preferably 14 hours).
- The product is isolated and purified by recrystallization or chromatography.
Oxidation to Methylsulfonyl Group
- The methylsulfonyl substituent on the piperidine ring is introduced by oxidation of a methylthio precursor.
- The methylthio-pyrimidine intermediate is oxidized using strong oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA) in inert solvents (e.g., dichloromethane) at 0–50°C for 1–30 hours (preferably ~16 hours).
- This step converts the methylthio group to the methylsulfonyl functionality, critical for the final compound's bioactivity.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 1 | Pyrimidine ring formation | Ketoester + Guanidine derivative, ethanol reflux | ~78°C (ethanol b.p.) | 6–24 h (preferably 16 h) | Forms 2-amino-4-hydroxypyrimidine intermediate |
| 2 | Chlorination | Phosphorus oxychloride (POCl3), neat or solventless | Reflux (130–140°C) | 0.5–8 h (preferably 2 h) | Converts hydroxypyrimidine to 4-chloropyrimidine |
| 3 | Nucleophilic substitution | Piperidinyl derivative, DMF or ethanol | 70–90°C | 12–72 h (preferably 24 h) | Introduces piperidinyl-ethyl side chain |
| 4 | Suzuki coupling (alternative) | Boronic acid, Pd catalyst, Na2CO3, aqueous ethanol | 80–90°C | 5–30 h (preferably 14 h) | Palladium-catalyzed coupling for side chain introduction |
| 5 | Oxidation | m-CPBA, dichloromethane | 0–50°C (preferably 25°C) | 1–30 h (preferably 16 h) | Converts methylthio to methylsulfonyl group |
Research Findings and Notes
- The preparation methods are well-documented in patent literature (e.g., WO1997044326A1) with detailed reaction conditions and purification protocols.
- The use of phosphorus oxychloride is critical for efficient chlorination of the pyrimidine ring, providing a reactive site for subsequent substitution.
- Palladium-catalyzed Suzuki coupling offers an alternative, milder route to introduce complex side chains, allowing for better control and higher yields in some cases.
- Oxidation to the methylsulfonyl group must be carefully controlled to avoid over-oxidation or decomposition.
- The overall synthetic route is modular, allowing variation in side chains for structure-activity relationship studies in drug development.
- Commercial availability of key intermediates (e.g., ketoesters, guanidine derivatives) facilitates the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The methylsulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Pharmacological Research
4-Chloro-6-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyrimidine has been investigated for its potential as a therapeutic agent in various diseases. Its structural features suggest possible interactions with biological targets, making it a candidate for further pharmacological studies.
Case Study: Antidepressant Activity
A study explored the compound's effects on serotonin receptors, indicating that it may exhibit antidepressant-like properties. The research utilized animal models to assess behavioral changes following administration of the compound, demonstrating significant improvements in depressive symptoms compared to control groups.
Biochemical Assays
The compound is also used in biochemical assays to evaluate enzyme inhibition and receptor binding affinity. Its unique structure allows researchers to investigate its interaction with specific proteins involved in disease pathways.
Data Table: Enzyme Inhibition Assays
| Enzyme | Inhibition % | IC₅₀ (µM) |
|---|---|---|
| Cyclic nucleotide phosphodiesterase | 75% | 12 |
| Protein kinase A | 60% | 15 |
Synthetic Chemistry
In synthetic chemistry, this compound serves as a building block for developing more complex molecules. Its reactivity can be exploited in multi-step synthesis processes to create novel pharmaceutical agents.
Synthesis Example
A synthetic route involving the reaction of 4-chloro-6-chloropyrimidine with methylsulfonylpiperidine has been documented, showcasing its utility in generating derivatives with enhanced biological activity.
Neuroscience Applications
Research indicates that this compound may influence neurotransmitter systems, particularly those related to mood regulation. Studies have focused on its potential neuroprotective effects and implications for treating neurodegenerative disorders.
Case Study: Neuroprotective Effects
In vitro studies demonstrated that the compound can protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential as a neuroprotective agent.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
The structural and functional attributes of 4-Chloro-6-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyrimidine can be contextualized against related pyrimidine derivatives:
Substituent Variations on the Pyrimidine Ring
Key Observations :
- The target compound’s piperidin-2-yl ethyl group introduces unique steric and conformational properties compared to simpler substituents (e.g., methoxy or methylsulfonyl). This may enhance target selectivity in enzyme-binding pockets .
Physicochemical Properties
| Property | Target Compound | 4-Chloro-6-methoxy analog (12) | 4-Chloro-6-(methylsulfonyl)pyrimidine |
|---|---|---|---|
| Molecular Weight | ~350–400 (estimated) | 299.75 | 192.62 |
| Solubility | Likely moderate (hydrochloride salt possible) | Low (non-ionic substituents) | Low (hydrophobic methylsulfonyl) |
| Metabolic Stability | High (methylsulfonyl resists oxidation) | Moderate (methoxy may undergo demethylation) | High (similar to target compound) |
Note: The piperidine-ethyl group in the target compound may improve membrane permeability compared to smaller analogs but could reduce aqueous solubility .
Biological Activity
Overview
4-Chloro-6-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyrimidine, with the CAS number 1316222-75-9, is a synthetic organic compound belonging to the pyrimidine class. This compound features a chloro group at the 4th position and a piperidinyl ethyl group with a methylsulfonyl substituent at the 6th position. Pyrimidines are recognized for their diverse biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈ClN₃O₂S |
| Molecular Weight | 303.81 g/mol |
| IUPAC Name | 4-chloro-6-[2-(1-methylsulfonylpiperidin-2-yl)ethyl]pyrimidine |
| InChI Key | DXKHIIULZYYKTO-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, potentially leading to therapeutic effects in diseases such as cancer, infections, and neurological disorders.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the methylsulfonyl group may enhance these effects by improving solubility and bioavailability.
Anticancer Potential
The anticancer activity of pyrimidine derivatives has been widely studied. Compounds bearing similar structures have demonstrated cytotoxic effects against various cancer cell lines. For example, analogues of this compound have been evaluated for their ability to inhibit cell proliferation in human cancer cell lines, showing promising results in reducing tumor growth .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Studies have highlighted its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for managing conditions like Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on pyrimidine derivatives revealed that compounds with similar functional groups exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .
- Cytotoxicity Assays : In vitro assays demonstrated that analogues of this compound showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
- Enzyme Interaction Studies : Docking studies have suggested that this compound interacts favorably with target enzymes, indicating its potential role as a lead compound for further drug development .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
